molecular formula C12H14N2O2 B1665380 Abrine CAS No. 526-31-8

Abrine

Cat. No. B1665380
CAS RN: 526-31-8
M. Wt: 218.25 g/mol
InChI Key: CZCIKBSVHDNIDH-NSHDSACASA-N
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Description

Abrine is an extremely toxic toxalbumine found in the seeds of Abrus precatorius. It’s a protein that inactivates ribosomes, similar to ricin found in castor oil plant seeds . The lethal median dose in mice is 0.7 µg/kg of body weight when administered intravenously . Abrine is a hydrosoluble lectin, appearing as a yellowish-white powder . It’s a stable substance that can withstand extreme environmental conditions .


Molecular Structure Analysis

Abrine has a molecular formula of C12H14N2O2 and an average mass of 218.252 Da . A study on the crystal structure of Abrine reveals that the atom C9 in the structure is gauche to N15 and trans to C12 .


Physical And Chemical Properties Analysis

Abrine is a hydrosoluble lectin, appearing as a yellowish-white powder . It’s a stable substance that can withstand extreme environmental conditions . Although it’s a combustible substance, it doesn’t polymerize easily and isn’t particularly volatile .

Safety And Hazards

Abrine is extremely toxic and can cause harm if ingested, inhaled, or comes into contact with the skin . Safety measures include wearing safety goggles with side-shields, protective gloves, impervious clothing, and suitable respiratory protection . It’s important to keep Abrine away from drains, water courses, or soil .

Future Directions

Abrine has been studied for its potential use in cancer treatment. It has been found to suppress immune escape and enhance the immunotherapy of anti-PD-1 antibody in hepatocellular carcinoma . It targets IDO1 to down-regulate the level of IFN-γ and the accumulation of metabolite Kyn, inhibiting the expression of PD-L1 and CD47 through the JAK1-STAT1 signaling pathway . This suggests that Abrine could have potential future applications in cancer treatment .

properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCIKBSVHDNIDH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abrine

CAS RN

526-31-8
Record name N-Methyl-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methyl-L-tryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P57TWL22IX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,440
Citations
RC Johnson, Y Zhou, R Jain, SW Lemire… - Journal of analytical …, 2009 - academic.oup.com
… is suitable for quantifying L-abrine within 24 h post-exposure. Quantification of L-abrine beyond 24 h is limited by rapid excretion of the biomarker and the level of the L-abrine dose. …
Number of citations: 43 academic.oup.com
Y Meng, D Yin, S Qiu, X Zhang - Phytomedicine, 2022 - Elsevier
… Our analysis of the regulatory pathways revealed that PIM2 and VEGF are involved in abrine-mediated chondrocyte survival. Our results suggest that abrine is a novel therapeutic agent …
Number of citations: 7 www.sciencedirect.com
WM Dai, HJ Zhu, XJ Hao - Tetrahedron: Asymmetry, 2000 - Elsevier
A number of chiral β-amino alcohols possessing a 3-indolylmethyl group have been synthesized from the alkaloid, (S)-abrine and elucidated for potency in the catalytic enantioselective …
Number of citations: 100 www.sciencedirect.com
S Zhang - Journal of Oncology, 2022 - hindawi.com
… the application of abrine in disease treatment [20, 21]. In this work, we evaluated the function of abrine on immune response of liver cancer, determined that abrine inhibited liver cancer …
Number of citations: 5 www.hindawi.com
SL Isenberg, MD Carter, MA Miller… - Journal of analytical …, 2018 - academic.oup.com
… abrine in blood matrices. Furthermore, this is the first-ever method for the detection of abrine … This analytical method detects abrine from 5.00 to 500 ng/mL and ricinine from 0.300 to 300 …
Number of citations: 23 academic.oup.com
M Yang, M Al Zaharna, YS Chen, L Li, HY Cheung - Food & function, 2014 - pubs.rsc.org
… extract and the main alkaloid abrine. Abrine was qualitatively and quantitatively determined in … The results showed that ME, ethyl acetate fraction (EF) and abrine exhibited comparable …
Number of citations: 27 pubs.rsc.org
JV Wooten, CT Pittman, TA Blake, JD Thomas… - Journal of medical …, 2014 - Springer
… poisoning was confirmed by quantitation of l-abrine, a small molecule biomarker of abrin … labeled 13 CD 3 -l-abrine internal standard. The l-abrine toxin was extracted from the urine …
Number of citations: 27 link.springer.com
LY Aviram, D Loewenthal, A Hindi, S Gura… - Forensic Chemistry, 2022 - Elsevier
… Abrin and l-abrine were extracted from Arbrus precatorius beans in mass ratios of 0.12% … l-abrine in the seed are approximately 0.12 % and 0.45 % by mass, respectively. l-abrine has …
Number of citations: 1 www.sciencedirect.com
X Liang, H Gao, J Xiao, S Han, J He, R Yuan… - Frontiers in …, 2023 - frontiersin.org
… Abrine could inhibit the expression of PD-L1 in cancer cells or tumor tissue. The combination treatment of Abrine … Conclusion: Overall, this study reveals that Abrine as an IDO1 inhibitor …
Number of citations: 4 www.frontiersin.org
HJ Zhu, JX Jiang, S Saebo… - The Journal of Organic …, 2005 - ACS Publications
… alkaloid abrine, 5… abrine, was used to prepare chiral ligands 6a−d, 7a−d, 8a−d, and 9a−g (Scheme 2) and 11 and 12. Seeds of abrus precatorius were extracted with ethanol, and abrine …
Number of citations: 43 pubs.acs.org

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